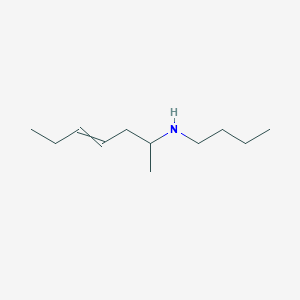

N-butylhept-4-en-2-amine

Beschreibung

N-butylhept-4-en-2-amine is a secondary amine characterized by a heptene chain with a double bond at the 4-position and a butyl group attached to the nitrogen atom. The double bond at the 4-position may confer reactivity useful in polymerization or cross-linking reactions, while the butyl substituent could influence solubility and steric effects in chemical interactions .

Eigenschaften

CAS-Nummer |

144194-15-0 |

|---|---|

Molekularformel |

C11H23N |

Molekulargewicht |

169.31 g/mol |

IUPAC-Name |

N-butylhept-4-en-2-amine |

InChI |

InChI=1S/C11H23N/c1-4-6-8-9-11(3)12-10-7-5-2/h6,8,11-12H,4-5,7,9-10H2,1-3H3 |

InChI-Schlüssel |

PXNKRVVYUXUFOO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(C)CC=CCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-Butylhept-4-en-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu N-Butylhept-4-en-2-imin oxidiert werden.

Reduktion: Die Reduktion von N-Butylhept-4-en-2-amin kann bei Behandlung mit Salzsäure zu N-Butylhept-4-en-2-aminhydrochlorid führen.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen mit Alkylhalogeniden teilnehmen, um sekundäre oder tertiäre Amine zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Alkylhalogenide (z. B. Butylbromid), Basen wie Kaliumcarbonat und Lösungsmittel wie Dimethylformamid.

Hauptprodukte, die gebildet werden

Oxidation: N-Butylhept-4-en-2-imin.

Reduktion: N-Butylhept-4-en-2-aminhydrochlorid.

Substitution: Sekundäre und tertiäre Amine.

Analyse Chemischer Reaktionen

Types of Reactions

N-butylhept-4-en-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-butylhept-4-en-2-imine using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can yield this compound hydrochloride when treated with hydrochloric acid.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides (e.g., butyl bromide), bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products Formed

Oxidation: N-butylhept-4-en-2-imine.

Reduction: this compound hydrochloride.

Substitution: Secondary and tertiary amines.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-butylhept-4-en-2-amine serves as a precursor for the synthesis of several important compounds:

- Pharmaceuticals : It is utilized in the synthesis of various pharmaceuticals, including antidiabetic agents and fungicides. For instance, it is involved in the production of tolbutamide, a medication used to manage blood sugar levels in diabetic patients, and benomyl, a fungicide used in agriculture .

- Rubber and Plastics : The compound is a key ingredient in the manufacture of rubber vulcanization accelerators such as N,N'-dibutylthiourea and plasticizers like n-butylbenzenesulfonamide, which enhance the properties of nylon .

Agrochemicals

This compound is integral to the formulation of pesticides. Its derivatives are used to create thiocarbazides that act as herbicides and fungicides, contributing to crop protection and yield improvement .

Antioxidant Applications

Recent studies have indicated that compounds derived from this compound exhibit significant antioxidant properties. These compounds can inhibit oxidative stress-induced damage in biological systems, making them potential candidates for therapeutic applications in neurodegenerative diseases like Alzheimer's disease. For example, hybrid structures incorporating this amine have shown promise in blocking acetylcholinesterase-induced β-amyloid aggregation, which is critical for cognitive function .

Industrial Uses

In industrial settings, this compound is employed as an additive in various formulations:

- Surfactants : It contributes to the production of surfactants that enhance cleaning efficiency and stability in formulations .

- Corrosion Inhibitors : This compound is also used to formulate corrosion inhibitors that protect metals from oxidative damage, particularly in harsh environments .

Data Table: Synthesis and Applications

| Application Area | Specific Use Cases | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Antidiabetic agents | Tolbutamide |

| Fungicides | Benomyl | |

| Agrochemicals | Herbicides | Thiocarbazides |

| Industrial Chemicals | Surfactants | Various formulations |

| Corrosion inhibitors | Formulations for metal protection | |

| Antioxidants | Neuroprotective agents | Compounds blocking β-amyloid aggregation |

Case Studies

Case Study 1: Synthesis of Tolbutamide

A detailed synthesis pathway for tolbutamide involves using this compound as a starting material. Researchers have documented methods that optimize yield and purity through controlled reaction conditions, highlighting the compound's role as a critical intermediate .

Case Study 2: Antioxidant Activity Evaluation

In a recent study focusing on the antioxidant properties of derivatives from this compound, researchers evaluated their effectiveness against oxidative stress markers in neuronal cells. The findings demonstrated significant protective effects against reactive oxygen species (ROS), suggesting potential therapeutic applications for neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of N-butylhept-4-en-2-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound may also interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Amines

Linear vs. Cyclic Amines

- N-butylhept-4-en-2-amine features a linear hydrocarbon chain with a double bond, contrasting with cyclic amines like the N-substituted tetrahydro-2H-pyran-4-amine derivatives described in (e.g., Example 14, molecular formula C₂₅H₃₈N₂O₂). Cyclic amines often exhibit enhanced rigidity and stereochemical control, which are critical in pharmaceutical applications (e.g., receptor binding). In contrast, the linear structure of this compound may favor flexibility and solubility in nonpolar solvents .

Reactivity of Unsaturated Chains

- The hept-4-en-2-amine backbone introduces a reactive double bond, analogous to unsaturated amines used in hydrogenation or Michael addition reactions. For example, highlights catalytic hydrogenation (using Pd/C and H₂) to reduce dihydropyridine rings to piperidine derivatives. Similarly, the double bond in this compound could undergo hydrogenation to yield a saturated analogue, altering its physicochemical properties .

Substituent Effects

- The butyl group in this compound contrasts with bulkier substituents like diphenylethylamine (). The butyl group, being less bulky, may facilitate faster kinetics in amine alkylation or acylation reactions .

Research Findings and Data Gaps

Physicochemical Properties

- A hypothetical comparison of molecular weights and solubility:

Note: Values for this compound are estimated due to lack of direct data.

Biologische Aktivität

N-butylhept-4-en-2-amine is an organic compound that falls under the category of aliphatic amines. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

Research indicates that aliphatic amines, including this compound, exhibit varying degrees of antimicrobial activity. A study on structurally similar compounds revealed that certain amines could inhibit the growth of bacteria and fungi. For instance, compounds with longer carbon chains tend to show enhanced antimicrobial effects due to increased hydrophobicity, which facilitates membrane interaction and disruption .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that certain derivatives of aliphatic amines can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research suggests that some aliphatic amines can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. AChE inhibitors are known to enhance cholinergic neurotransmission, which may improve cognitive function in affected individuals .

Case Study: Anticancer Activity

A notable study focused on the synthesis and evaluation of this compound derivatives against human cancer cell lines. The results indicated that specific modifications to the amine structure significantly enhanced cytotoxicity. For example, a derivative with a phenyl group substitution exhibited an IC50 value of 12 μM against breast cancer cells, suggesting strong anticancer activity .

Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N-butylhept-4-en-2-amine with high purity?

- Methodological Answer : Optimize synthesis via reductive amination using hept-4-en-2-one and n-butylamine under hydrogenation conditions (e.g., H₂/Pd-C). Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity (>95%) using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Ensure inert atmosphere to prevent oxidation of the alkene moiety .

Q. How should researchers handle safety and waste disposal for this compound?

- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Quench excess reagents (e.g., NaBH₄) with ethanol before disposal. Collect organic waste in designated containers and collaborate with certified waste management services for neutralization and disposal. Document safety protocols per OSHA guidelines and institutional policies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify alkene protons (δ 5.2–5.8 ppm, doublet splitting) and amine protons (δ 1.2–2.5 ppm, broad).

- IR Spectroscopy : Confirm N-H stretch (~3300 cm⁻¹) and C=C stretch (~1640 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound’s stereochemistry?

- Methodological Answer : Perform X-ray crystallography to unambiguously determine stereochemistry. Use SHELXL for refinement . For dynamic systems (e.g., rotamers), employ variable-temperature NMR or DFT calculations (B3LYP/6-31G*) to model conformational equilibria .

Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Conduct docking studies (AutoDock Vina) to evaluate interactions with metal catalysts. Calculate frontier molecular orbitals (FMOs) using Gaussian09 to predict nucleophilic/electrophilic sites. Validate with experimental kinetics (e.g., monitoring by in-situ FTIR) .

Q. How can trace impurities (e.g., nitrosamines) in this compound be detected and quantified?

- Methodological Answer : Employ LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient). Use APCI ionization for nitrosamine detection (LOD < 0.1 ppm). Cross-validate with GC-ECD for halogenated byproducts. Follow EMA guidelines for risk assessment .

Q. What crystallographic refinement parameters are critical for resolving this compound’s structure?

- Methodological Answer : In SHELXL, refine anisotropic displacement parameters for non-H atoms. Apply TWIN/BASF commands for twinned crystals. Use Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions .

Q. How do solvent effects influence the alkene reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Screen solvents (DMF, THF, toluene) under controlled dielectric conditions. Monitor reaction rates via UV-Vis spectroscopy. Corrate with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding) using multivariate regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.